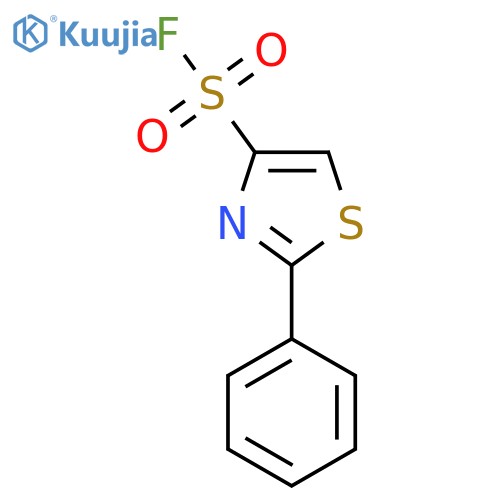Cas no 2138170-70-2 (2-Phenyl-1,3-thiazole-4-sulfonyl fluoride)

2138170-70-2 structure
商品名:2-Phenyl-1,3-thiazole-4-sulfonyl fluoride
2-Phenyl-1,3-thiazole-4-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2138170-70-2
- 2-phenyl-1,3-thiazole-4-sulfonyl fluoride
- EN300-727156
- 2-Phenyl-1,3-thiazole-4-sulfonyl fluoride
-
- インチ: 1S/C9H6FNO2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H
- InChIKey: HVSGXMSJDSTTHE-UHFFFAOYSA-N
- ほほえんだ: S(C1=CSC(C2C=CC=CC=2)=N1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 242.98239894g/mol
- どういたいしつりょう: 242.98239894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Phenyl-1,3-thiazole-4-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727156-1.0g |
2-phenyl-1,3-thiazole-4-sulfonyl fluoride |
2138170-70-2 | 1g |
$0.0 | 2023-06-06 |
2-Phenyl-1,3-thiazole-4-sulfonyl fluoride 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
2138170-70-2 (2-Phenyl-1,3-thiazole-4-sulfonyl fluoride) 関連製品
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
